6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.: 1003993-49-4
Cat. No.: VC7233998
Molecular Formula: C11H11F3N6S
Molecular Weight: 316.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003993-49-4 |
|---|---|
| Molecular Formula | C11H11F3N6S |
| Molecular Weight | 316.31 |
| IUPAC Name | 6-(1-ethyl-3-methylpyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| Standard InChI | InChI=1S/C11H11F3N6S/c1-3-19-4-7(6(2)17-19)8-5-21-10-16-15-9(11(12,13)14)20(10)18-8/h4H,3,5H2,1-2H3 |
| Standard InChI Key | ZMZPDRCBHKZDJC-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
-
Triazolo[3,4-b][1, thiadiazine core: A fused bicyclic system comprising a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazine ring. This scaffold provides planar rigidity, enhancing interactions with biological targets .
-
Pyrazole substituent: A 1-ethyl-3-methylpyrazole group at position 6 introduces steric bulk and hydrophobic character, potentially improving membrane permeability .
-
Trifluoromethyl group: At position 3, this electron-withdrawing group modulates electronic density, influencing binding affinity and metabolic stability .
Physicochemical Data
Key properties are summarized below:
The trifluoromethyl group contributes to a calculated logP of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The pyrazole’s ethyl and methyl groups further enhance hydrophobicity, potentially favoring intracellular accumulation .
Synthesis and Derivatization
Synthetic Pathways
Synthesis typically proceeds via cyclocondensation reactions:
-
Precursor preparation: 4-Amino-5-mercapto-1,2,4-triazole-3-thiol derivatives are reacted with α-haloketones or α-bromoacetylpyrazoles under acidic conditions .
-
Cyclization: Acid-catalyzed (e.g., H₂SO₄) or thermal cyclization forms the triazolo-thiadiazine core. For this compound, 3-bromoacetylpyrazole intermediates likely react with triazole-thiols to annulate the thiadiazine ring .
Example Reaction:
Optimization Challenges
-
Regioselectivity: Competing pathways may yield [3,4-c] or [3,4-b] isomers, necessitating precise temperature control .
-
Solubility Issues: Limited solubility of intermediates often requires polar aprotic solvents (e.g., DMF).
Biological Activities and Mechanisms
Antimicrobial Performance
Structural analogs exhibit broad-spectrum activity:
-
Bacterial strains: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal pathogens: IC₅₀ of 8.2 µM against Candida albicans via ergosterol biosynthesis disruption .
The trifluoromethyl group enhances membrane penetration, while the pyrazole moiety may interfere with microbial enzyme cofactors .
Applications in Drug Development
Kinase Inhibition
Dual EGFR/CDK-2 inhibition is a promising avenue:
-
EGFR inhibition: IC₅₀ = 19.6 nM for analog 6a, surpassing Erlotinib (IC₅₀ = 84 nM) .
-
CDK-2 inhibition: 94.11% enzyme inhibition at 10 µM, correlating with G₁/S cell cycle blockade .
Agrochemistry
Triazolo-thiadiazines are explored as:
-
Herbicides: Disrupting plant acetolactate synthase (ALS) with EC₅₀ < 10 ppm.
-
Fungicides: Targeting cytochrome P450 51 in phytopathogens .
Comparative Analysis with Structural Analogs
| Compound | Activity | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|---|
| 6a (Bis-triazolo-thiadiazine) | Cytotoxicity | MCF-7 | 0.39 µM | |
| Erlotinib | EGFR inhibition | EGFR | 84 nM | |
| 5-Nitro-furoic acid derivative | Antimicrobial | C. albicans | 8.2 µM |
The subject compound’s pyrazole and trifluoromethyl groups position it as a hybrid between 6a and Erlotinib, suggesting untapped therapeutic potential.
Challenges and Future Directions
Pharmacokinetic Optimization
-
Metabolic stability: The trifluoromethyl group may reduce CYP450-mediated oxidation, but in vivo half-life data is lacking .
-
Bioavailability: Poor aqueous solubility (predicted <1 mg/mL) necessitates prodrug strategies or nanocarrier systems.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume